Vineomycin A1, formerly known as OS-4742 A1, is a natural product classified as an angucycline antibiotic. It is produced by the bacterium Streptomyces matensis subsp. vineus [, ]. This compound exhibits potent antibacterial and antitumor activity, making it a subject of interest for scientific research [, , ].
Related Compounds
Compound Description: Aquayamycin is a benz[a]anthraquinone antibiotic. It is the aglycon part of Vineomycin A1, meaning it is the core structure without any sugar moieties attached [, ].
Compound Description: Vineomycin B2 is another angucycline antibiotic produced by Streptomyces matensis subsp. vineus, alongside Vineomycin A1 [, ]. It possesses similar antibacterial and antitumor activities.
Relevance: The biosynthesis of Vineomycin B2 is closely linked to Vineomycin A1, with studies indicating that Vineomycin B2 is formed via C-C bond cleavage of Vineomycin A1 [].
Compound Description: Saquayamycins are a group of four new antibiotics isolated from Streptomyces nodosus MH190-16F3 []. They are glycosides of Aquayamycin, similar to Vineomycin A1.
Relevance: Saquayamycins are structurally very similar to Vineomycin A1, with variations primarily in their attached sugar moieties. They also share similar biological activity profiles, including activity against Gram-positive bacteria and antitumor effects against P388 leukemia cells [].
Compound Description: P-1894B is another name for Vineomycin A1, highlighting its potent prolyl hydroxylase inhibitor activity [].
Compound Description: Rabelomycin is a simple benz[a]anthraquinone antibiotic. It has been isolated from the same Streptomyces strain that produces Vineomycin A1 [].
Relevance: The isolation of Rabelomycin from the same strain suggests a shared biosynthetic pathway. It is proposed that Rabelomycin is a precursor in the biosynthesis of more complex benz[a]anthraquinone antibiotics, including Vineomycin A1 [].
Tetrangomycin
Compound Description: Tetrangomycin is a benz[a]anthraquinone antibiotic. It shares structural similarities with Vineomycin A1, particularly in the core ring system [].
Relevance: Like Rabelomycin, Tetrangomycin is proposed as a potential biosynthetic precursor to Vineomycin A1, further elucidating the step-by-step construction of Vineomycin A1 within the producing organism [].
Compound Description: SS-228Y is an antibiotic whose structure, prior to biosynthetic studies on Vineomycin A1, was unclear [].
Relevance: Biosynthetic insights gained from studying Vineomycin A1 prompted a re-evaluation of the SS-228Y structure, suggesting a closer relationship than previously thought [].
9-C-D-olivosyltetrangulol
Compound Description: This compound is a hydrolysis product of Vineomycin A1 []. It consists of the tetrangulol aglycone moiety with a specific sugar attached.
Relevance: The isolation of 9-C-D-olivosyltetrangulol from Vineomycin A1 hydrolysis confirms its presence as a structural component within the larger molecule [].
7-O-methylgaltamycinone
Compound Description: This compound is a new analogue of galtamycinone and a hydrolysis product of Vineomycin A1 [].
Relevance: This finding provides insight into the structural diversity within the Vineomycin family and potentially its biosynthetic origins [].
Vineomycinone B2
Compound Description: This compound is the aglycon portion of Vineomycin B2 [].
Relevance: As Vineomycin B2 is closely related to Vineomycin A1, understanding the structure of Vineomycinone B2 offers insights into the shared and distinct features of these antibiotics [].
Vineolactone A
Compound Description: This semisynthetic derivative of Vineomycinone B2 was created to explore structure-activity relationships [].
Relevance: By modifying the core structure of Vineomycin-related compounds, researchers can gain valuable insights into which parts of the molecule are essential for its biological activity and potentially design more potent or specific analogues [].
Vineomycinone B2 Benzyl Ester
Compound Description: Another semisynthetic derivative of Vineomycinone B2, created for structure-activity relationship studies [].
Relevance: Similar to Vineolactone A, this compound aids in pinpointing the pharmacophoric elements of the Vineomycin structure, essential for drug development and optimization [].
Synthesis Analysis
The total synthesis of vineomycin A1 was first accomplished in a study published in 2019. This synthesis involved several key steps that included the construction of its complex molecular framework. The synthetic route utilized various reagents and reaction conditions to achieve the desired structure, focusing on the arrangement of glycon moieties which significantly influence the compound's biological activity. Structure-activity relationship studies indicated that increasing the number of glycon units enhances cytotoxicity against cancer cells.
Technical Details
Key Steps: The synthesis involved selective reactions to construct the polyketide backbone and subsequent glycosylation steps to introduce glycon moieties.
Reagents Used: Specific reagents were employed for functional group transformations and coupling reactions to build the complex structure of vineomycin A1.
Molecular Structure Analysis
The molecular structure of vineomycin A1 is characterized by a complex arrangement of carbon, hydrogen, oxygen, and nitrogen atoms. Its empirical formula is C25H31N3O9, and it features multiple rings and functional groups that contribute to its biological activity.
Data
Molecular Weight: Approximately 493.53 g/mol.
Structural Features: The compound includes a polyketide backbone with several hydroxyl groups and a unique glycosidic linkage contributing to its solubility and interaction with biological targets.
Chemical Reactions Analysis
Vineomycin A1 undergoes various chemical reactions that are crucial for its biological activity. Notably, it can interact with cellular components leading to apoptosis in cancer cells.
Reactions
Mechanism of Action: Vineomycin A1 primarily induces apoptosis through pathways that do not involve direct DNA binding.
Reactivity: The presence of hydroxyl groups allows for potential modifications which can enhance or alter its pharmacological properties.
Mechanism of Action
The mechanism by which vineomycin A1 exerts its cytotoxic effects involves multiple pathways:
Induction of Apoptosis: Research indicates that vineomycin A1 promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
Non-DNA Intercalation: Unlike some other antibiotics, vineomycin A1 does not primarily act by intercalating into DNA but rather influences cellular signaling pathways that lead to apoptosis.
Physical and Chemical Properties Analysis
Vineomycin A1 exhibits several notable physical and chemical properties:
Physical Properties
Appearance: Typically appears as a white to off-white powder.
Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
Chemical Properties
Stability: Stable under acidic conditions but may degrade under prolonged exposure to alkaline environments.
pH Sensitivity: Activity can vary with pH levels, influencing its solubility and interaction with target cells.
Applications
Vineomycin A1 has significant scientific applications, particularly in cancer research:
Antitumor Agent: Its ability to induce apoptosis makes it a candidate for further development as an antitumor drug.
Research Tool: Used in studies exploring mechanisms of cell death and resistance in cancer therapy.
Potential Modifications: Ongoing research aims at synthesizing analogs of vineomycin A1 with enhanced efficacy or reduced toxicity for therapeutic use.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
8-benzyl-7-hydroxy-4,10-dioxo-1-phenyl-6-oxa-3,9-diaza-7-phosphatetradecan-14-oic acid 7-oxide is an optically active monocarboxylic acid also having amide and phosphonate functional groups. It has a role as an epitope. It is a monocarboxylic acid, an organic phosphonate and a dicarboxylic acid monoamide. It is functionally related to a glutaric acid.
Carfentanil, C-11 is under investigation in clinical trial NCT01899170 (Towards Individualized Deep Brain Stimulation Treatment of Chronic Neuropathic Pain).